(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate
Overview
Description
(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C20H19Cl2N3O3 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division, and its inhibition can lead to cell cycle arrest and apoptosis.
Mode of Action
The compound binds to the TTK with a high affinity, as indicated by a Kd value of 0.15 nM . This binding inhibits the kinase activity of TTK, disrupting the normal progression of the cell cycle.
Pharmacokinetics
The compound has demonstrated good oral pharmacokinetic properties, with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . Its degree of lipophilicity allows it to diffuse easily into cells , enhancing its bioavailability and efficacy.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, its lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and efficacy . .
Properties
IUPAC Name |
[5-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl]methyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3/c1-20(2,3)18(26)28-10-12-9-11(5-8-15(12)27-4)14-7-6-13-16(21)24-19(22)25-17(13)23-14/h5-9H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJZCYZMHHQKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=C(C=CC(=C1)C2=NC3=C(C=C2)C(=NC(=N3)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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